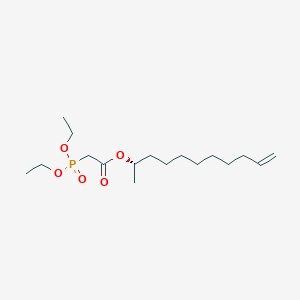
Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester: is a specialized organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes a diethoxyphosphinyl group and a long aliphatic chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. Common catalysts used in esterification reactions include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the production rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Depending on the oxidizing agent, products can include aldehydes, ketones, or carboxylic acids.
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and other reactions .
Biology: In biological research, this ester can be used as a model compound to study ester hydrolysis and other biochemical processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical or chemical reactions. The diethoxyphosphinyl group may also play a role in the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
- Acetic acid, 2-(diethoxyphosphinyl)-, 1,1-dimethylethyl ester
- Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester
- Triethyl phosphonoacetate
Uniqueness: The uniqueness of acetic acid, (diethoxyphosphinyl)-, (1S)-1-methyl-9-decenyl ester lies in its specific structure, which includes a long aliphatic chain and a diethoxyphosphinyl group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
260407-06-5 |
|---|---|
Molecular Formula |
C17H33O5P |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(2S)-undec-10-en-2-yl] 2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C17H33O5P/c1-5-8-9-10-11-12-13-14-16(4)22-17(18)15-23(19,20-6-2)21-7-3/h5,16H,1,6-15H2,2-4H3/t16-/m0/s1 |
InChI Key |
YFGKEBBZNWKBJR-INIZCTEOSA-N |
Isomeric SMILES |
CCOP(=O)(CC(=O)O[C@@H](C)CCCCCCCC=C)OCC |
Canonical SMILES |
CCOP(=O)(CC(=O)OC(C)CCCCCCCC=C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















